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Compound of Interest

Compound Name:
2-Chloro-5-

[(methylsulfonyl)methyl]pyridine

CAS No.: 1158608-08-2

Cat. No.: B1463149

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Chloro-5-[(methylsulfonyl)methyl]pyridine is a heterocyclic compound of interest in

medicinal chemistry and drug development due to its structural motifs that are prevalent in

various biologically active molecules. The pyridine ring, substituted with a chloro and a

methylsulfonylmethyl group, presents a unique electronic and steric environment that can

influence its interaction with biological targets. Accurate structural elucidation and purity

assessment are paramount in the drug discovery pipeline, and spectroscopic techniques such

as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS) are indispensable tools for this purpose.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-
Chloro-5-[(methylsulfonyl)methyl]pyridine. While direct experimental spectra for this specific

molecule are not widely published, this document will leverage established spectroscopic
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principles and data from structurally analogous compounds to provide a robust predictive

characterization. This approach offers valuable insights for researchers synthesizing or working

with this compound, enabling them to anticipate spectral features, confirm its identity, and

assess its purity.

Chemical Structure and Key Features
IUPAC Name: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine Molecular Formula:

C₇H₈ClNO₂S[1][2] Molecular Weight: 205.66 g/mol [1][2] SMILES: CS(=O)

(=O)CC1=CN=C(C=C1)Cl[2]

The structure features a pyridine ring substituted at the 2-position with a chlorine atom and at

the 5-position with a methylsulfonylmethyl group. The electron-withdrawing nature of the

chlorine atom and the sulfonyl group, as well as the insulating methylene bridge, will

significantly influence the chemical environment of the protons and carbons in the molecule,

which will be reflected in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR spectra of 2-Chloro-5-
[(methylsulfonyl)methyl]pyridine are discussed below.

¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and

their connectivity. For 2-Chloro-5-[(methylsulfonyl)methyl]pyridine, we can predict the

following signals:
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Proton

Assignment

Predicted

Chemical Shift

(ppm)

Multiplicity Integration Justification

H-6 (Pyridine) 8.3 - 8.5 Doublet (d) 1H

Deshielded due

to the adjacent

nitrogen and the

electron-

withdrawing

chlorine at C-2.

H-4 (Pyridine) 7.7 - 7.9
Doublet of

doublets (dd)
1H

Influenced by

both the adjacent

chloro-

substituted

carbon and the

methylsulfonylme

thyl group.

H-3 (Pyridine) 7.3 - 7.5 Doublet (d) 1H

Primarily

influenced by the

adjacent chlorine

at C-2.

-CH₂- 4.3 - 4.5 Singlet (s) 2H

The methylene

protons are

adjacent to the

electron-

withdrawing

sulfonyl group

and the pyridine

ring.

-SO₂CH₃ 3.0 - 3.2 Singlet (s) 3H

The methyl

protons are

attached to the

electron-

withdrawing

sulfonyl group.
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Causality behind Experimental Choices: The choice of a deuterated solvent like Chloroform-d

(CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is critical. CDCl₃ is a common choice for many

organic molecules, while DMSO-d₆ can be used if solubility is an issue. The choice of

spectrometer frequency (e.g., 300, 400, or 500 MHz) will affect the resolution of the spectrum,

with higher frequencies providing better separation of signals.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Carbon Assignment
Predicted Chemical Shift

(ppm)
Justification

C-2 (Pyridine) 150 - 152
Carbon bearing the chlorine

atom, significantly deshielded.

C-6 (Pyridine) 148 - 150
Carbon adjacent to the

nitrogen, deshielded.

C-4 (Pyridine) 138 - 140
Aromatic carbon influenced by

the substituents.

C-5 (Pyridine) 130 - 132
Carbon attached to the

methylsulfonylmethyl group.

C-3 (Pyridine) 124 - 126 Aromatic carbon.

-CH₂- 55 - 60

Methylene carbon attached to

the sulfonyl group and the

pyridine ring.

-SO₂CH₃ 40 - 45
Methyl carbon attached to the

sulfonyl group.

Self-Validating Protocol: To confirm the assignments, 2D NMR experiments such as COSY

(Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be

performed. A COSY spectrum will show correlations between coupled protons (e.g., H-3, H-4,

and H-6 on the pyridine ring), while an HSQC spectrum will correlate each proton to its directly

attached carbon, thus confirming the ¹H and ¹³C assignments.
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Experimental Workflow: NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The predicted key IR absorption bands for 2-Chloro-5-
[(methylsulfonyl)methyl]pyridine are:

Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2900 - 3000 Medium

S=O stretch (asymmetric) 1300 - 1350 Strong

S=O stretch (symmetric) 1120 - 1160 Strong

C=N and C=C stretch (pyridine

ring)
1400 - 1600 Medium to Strong

C-Cl stretch 700 - 800 Strong

Expertise & Experience: The two strong absorption bands for the sulfonyl group (S=O

stretches) are highly characteristic and are a key diagnostic feature for confirming the presence

of this functional group. The exact positions of the pyridine ring vibrations can provide

information about the substitution pattern.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply pressure using the anvil to ensure good contact between the

sample and the crystal.
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Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Electrospray Ionization (ESI-MS)
For ESI-MS, the compound is expected to be detected as a protonated molecule [M+H]⁺.

Ion Predicted m/z

[M+H]⁺ 206.0037

[M+Na]⁺ 227.9856

These predicted m/z values from PubChemLite are crucial for confirming the molecular weight

of the synthesized compound.[3]

Authoritative Grounding: The presence of chlorine will result in a characteristic isotopic pattern

for the molecular ion peak. The two major isotopes of chlorine are ³⁵Cl (75.8% abundance) and

³⁷Cl (24.2% abundance). Therefore, the mass spectrum should show two peaks for the

molecular ion, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1. This

isotopic signature is a powerful confirmation of the presence of a single chlorine atom in the

molecule.

Electron Ionization (EI-MS) Fragmentation
Under EI-MS conditions, the molecule will fragment in a predictable manner. Key expected

fragments include:

Loss of the methylsulfonyl group (-SO₂CH₃): This would lead to a fragment ion.
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Loss of the entire methylsulfonylmethyl group (-CH₂SO₂CH₃): This would result in a 2-chloro-

5-methylpyridine cation.

Cleavage of the C-S bond: This could lead to various smaller fragments.

Logical Relationship: Spectroscopic Data Interpretation

Spectroscopic Techniques

Derived Information

Overall Confirmation

NMR (¹H, ¹³C, 2D)

Molecular Structure & Connectivity

IR

Functional Groups

MS

Molecular Weight & Formula
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&
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Click to download full resolution via product page

Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework

for the characterization of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine. By combining the

predictive power of NMR, IR, and MS, researchers can confidently identify this target molecule,

confirm its structural integrity, and assess its purity. The provided methodologies and expected

data serve as a valuable resource for scientists engaged in the synthesis and application of

novel pyridine derivatives in the field of drug discovery and development. The self-validating
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nature of combining these orthogonal analytical techniques ensures a high degree of

confidence in the final structural assignment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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